

A Technical Guide to the Physical and Chemical Properties of L-Methionine-34S

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Compound of Interest

Compound Name: *L-Methionine-34S*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **L-Methionine-34S**, a stable isotope-labeled version of the essential amino acid L-methionine. Its application as a non-radioactive tracer makes it an invaluable tool in metabolic research, proteomics, and drug development for tracking the fate of methionine in biological systems.^[1]^[2] By replacing the naturally abundant sulfur-32 (³²S) atom with the heavier sulfur-34 (³⁴S) isotope, researchers can precisely quantify metabolic flux, protein synthesis, and other biochemical pathways without perturbing the system's kinetics.^[1]^[2]^[3]

Core Physical and Chemical Properties

L-Methionine-34S presents as a white crystalline powder, sharing most of its physical and chemical characteristics with its unlabeled counterpart, L-methionine. The primary distinction lies in its molecular weight, which is increased by approximately two daltons due to the two extra neutrons in the ³⁴S isotope. This mass shift is the basis for its detection and quantification in mass spectrometry-based analytical methods. The compound is stable under standard storage conditions, typically at -20°C or -80°C, protected from light, and shows no detectable isotopic exchange in biological matrices over extended periods.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **L-Methionine-34S**, with comparative data for standard L-methionine where applicable.

Property	L-Methionine-34S	L-Methionine (Unlabeled)	Reference(s)
IUPAC Name	(2S)-2-amino-4-methyl(34S)sulfanylbutoic acid	(2S)-2-amino-4-methylsulfanylbutoic acid	
CAS Number	1006386-95-3	63-68-3	
Molecular Formula	C ₅ H ₁₁ NO ₂ ³⁴ S	C ₅ H ₁₁ NO ₂ S	
Molecular Weight	~151.11 g/mol	~149.21 g/mol	
Appearance	White crystalline powder	White crystalline powder or colorless crystals	
Melting Point	>220°C (decomposes)	280-282°C (decomposes)	
Solubility in Water	66.18 mM at 25°C	33.81 g/L (226.6 mM) at 25°C	
Other Solubilities	Soluble in aqueous acids; slightly soluble in methanol.	Soluble in dilute acids and alkalis; very slightly soluble in alcohol; insoluble in ether.	
Isotopic Purity	Typically >99% enrichment	Natural abundance of ³⁴ S is ~4.21%	

Key Biochemical Reactions

As a stable isotope analog, **L-Methionine-34S** participates in the same biochemical reactions as endogenous L-methionine. Its utility lies in its ability to be traced through these pathways.

- **Protein Synthesis:** It is incorporated into proteins during translation.
- **S-adenosylmethionine (SAM) Formation:** It serves as the precursor for S-adenosyl-**L-methionine-34S**, a universal methyl donor for the methylation of DNA, proteins, and other

metabolites.

- **Oxidation and Reduction:** The sulfur atom can be oxidized to form methionine-34S sulfoxide and further to methionine-34S sulfone. These can be reduced back by enzymes like methionine sulfoxide reductase.
- **Transsulfuration Pathway:** Following its conversion to homocysteine, the ^{34}S atom can be transferred to serine to form cysteine, allowing researchers to trace sulfur metabolism.

Experimental Protocols

The production and analysis of **L-Methionine-34S** involve specialized methodologies to ensure high isotopic enrichment and purity.

Biotechnological Synthesis

The most common method for producing **L-Methionine-34S** is through microbial fermentation. This approach offers high stereospecificity, yielding the biologically active L-isomer.

- **Culture Preparation:** A microbial strain, often a species of yeast (*Saccharomyces cerevisiae*) or bacteria (*Escherichia coli*), capable of synthesizing methionine is selected.
- **Enriched Media Formulation:** The microbes are grown in a defined culture medium where the standard sulfur source (e.g., sodium sulfate) is replaced with a ^{34}S -enriched equivalent (e.g., $\text{Na}_2^{34}\text{SO}_4$) of high isotopic purity.
- **Fermentation:** The microorganisms are cultured under controlled conditions, during which they uptake the ^{34}S -sulfate and incorporate it into the de novo synthesis of L-methionine.
- **Harvesting and Lysis:** After sufficient growth, the microbial cells are harvested. The cells are then lysed to release the intracellular contents, including the newly synthesized **L-Methionine-34S**.
- **Extraction:** The labeled methionine is extracted from the cell lysate.

Purification Protocol

Achieving high purity is critical for analytical applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for purification.

- **Initial Hydrolysis:** The crude extract may undergo hot acid hydrolysis to break down proteins and release free amino acids.
- **Oxidation Step:** To ensure stability for chromatographic separation, methionine is often quantitatively oxidized using performic acid to yield the more stable methionine sulfone.
- **Chromatographic Separation:** The oxidized extract is injected into a preparative RP-HPLC system. A gradient of solvents (e.g., water and acetonitrile with a modifying acid like formic acid) is used to separate **L-Methionine-34S** sulfone from other amino acids and contaminants.
- **Fraction Collection and Validation:** Fractions corresponding to the labeled methionine peak are collected, pooled, and lyophilized.

Analytical Validation and Quantification

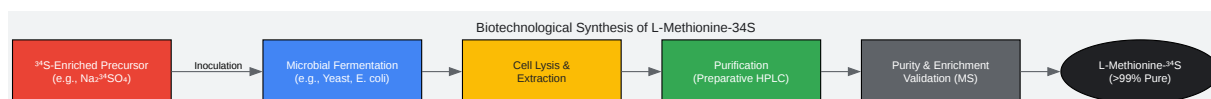
Multiple analytical techniques are employed to confirm isotopic enrichment, chemical purity, and concentration.

- **Isotope Ratio Mass Spectrometry (IRMS):** For precise determination of isotopic enrichment, the purified sample is combusted, and the resulting sulfur dioxide (SO₂) gas is analyzed by IRMS to measure the ³⁴S/³²S ratio.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This method is used to confirm the chemical identity and isotopic enrichment of the final product after derivatization.
- **HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS):** This powerful technique allows for species-specific isotope dilution analysis. It couples the separation power of HPLC with the high sensitivity and isotope-discerning capability of ICP-MS to accurately quantify **L-Methionine-34S** in complex matrices like blood plasma.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A widely used method for quantifying **L-Methionine-34S** in metabolic studies. The sample is separated by LC, and the

specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are monitored for highly selective and sensitive quantification.

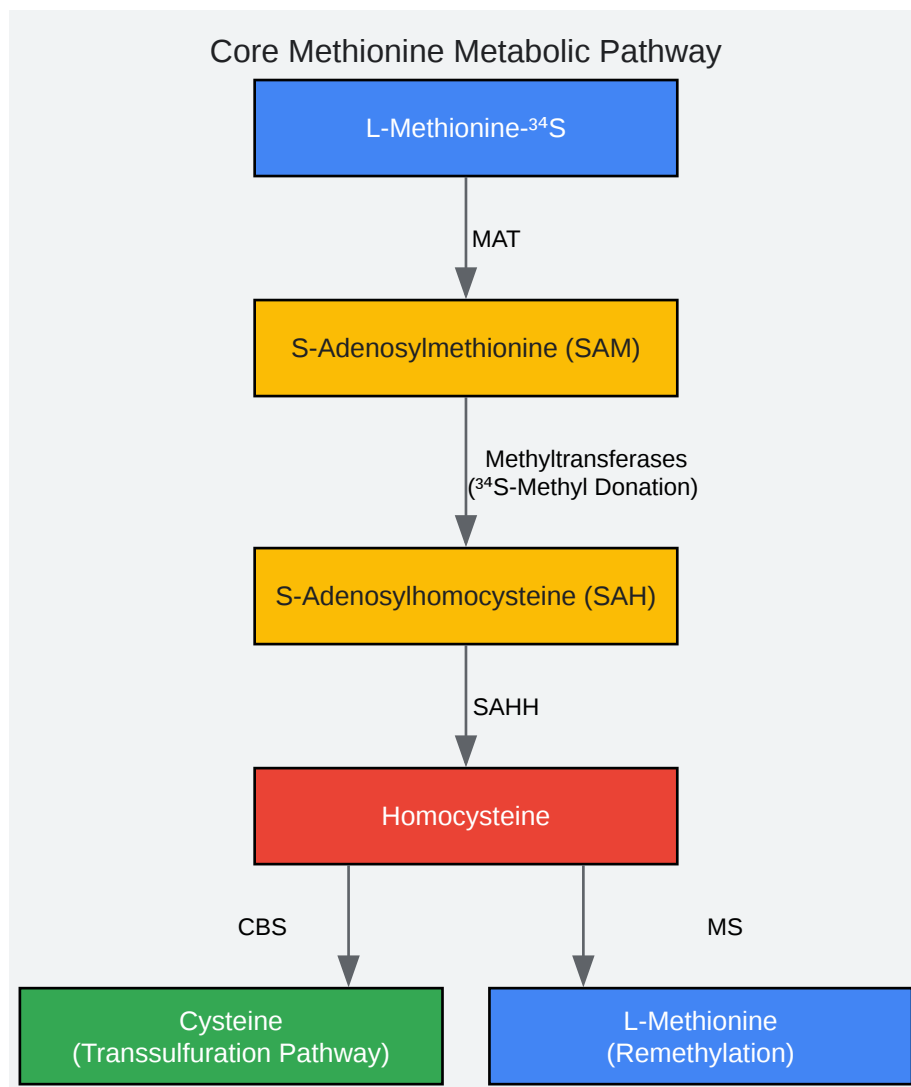
Visualized Workflows and Pathways

The following diagrams illustrate key processes involving **L-Methionine-34S**, from its biological synthesis to its metabolic fate and analysis.



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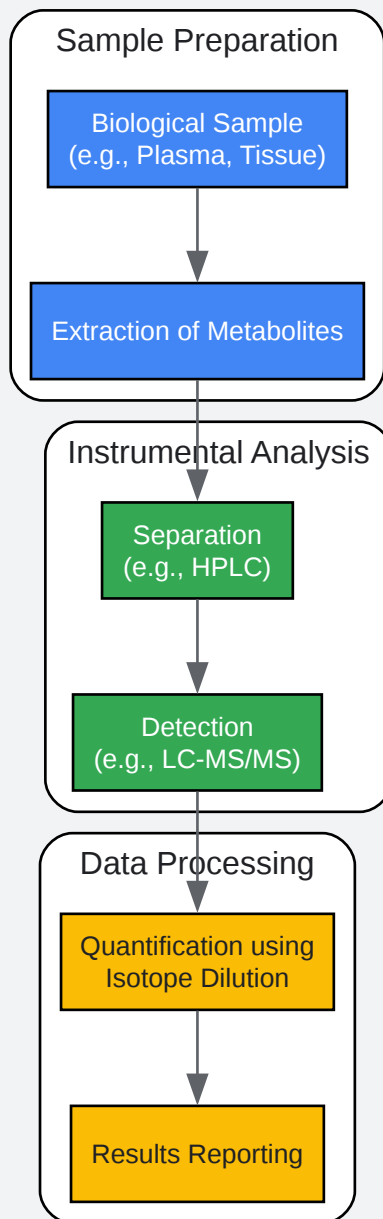
Workflow for the biotechnological synthesis and purification of **L-Methionine-34S**.



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Simplified metabolic pathway of L-Methionine, highlighting key intermediates.

General Analytical Workflow for L-Methionine-34S Quantification



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General workflow for analyzing **L-Methionine-34S** in biological samples.

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References

- 1. Buy L-Methionine-34S (EVT-1443365) | 1006386-95-3 [evitachem.com]
- 2. Buy L-Methionine-34S | 1006386-95-3 [smolecule.com]
- 3. L-Methionine-34S | Benchchem [benchchem.com]
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